Ethyl 4-[4-(4-methylphenyl)phthalazin-1-yl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[4-(4-methylphenyl)-1-phthalazinyl]-1-piperazinecarboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalazinyl group, a piperazine ring, and an ethyl ester functional group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Future Directions
Given the lack of specific information on this compound, future research could focus on its synthesis, characterization, and potential applications. This could include studying its potential biological activity, as similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target viral proteins such as theDengue NS2B–NS3 Protease . This enzyme plays a crucial role in the life cycle of the dengue virus, making it a potential target for antiviral drugs .
Mode of Action
Similar compounds have been shown to inhibit the activity of their target enzymes, preventing the maturation of viral proteins and thus disrupting the viral life cycle .
Biochemical Pathways
By inhibiting the activity of key viral enzymes, similar compounds can disrupt the viral replication process .
Pharmacokinetics
A compound with a similar structure, ethyl 4-(4-methylphenyl)-4-pentenoate, showed positive value in human intestinal absorption (hia) absorption, confirming the capability of the compound to pass through the intestinal epithelial barrier .
Result of Action
Similar compounds have been found to have antiviral properties, potentially serving as lead molecules in drug discovery processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(4-methylphenyl)phthalazin-1-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylhydrazine with phthalic anhydride to form the phthalazinyl intermediate. This intermediate is then reacted with piperazine and ethyl chloroformate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(4-methylphenyl)-1-phthalazinyl]-1-piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-[4-(4-methylphenyl)-1-phthalazinyl]-1-piperazinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-methylphenyl)-4-pentenoate: Known for its antiviral properties.
1-Ethyl-4-[2-(4-methylphenyl)-1-ethynyl]benzene: Used in various chemical syntheses.
Uniqueness
Ethyl 4-[4-(4-methylphenyl)-1-phthalazinyl]-1-piperazinecarboxylate stands out due to its unique combination of a phthalazinyl group and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a versatile compound for diverse research applications.
Properties
IUPAC Name |
ethyl 4-[4-(4-methylphenyl)phthalazin-1-yl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-3-28-22(27)26-14-12-25(13-15-26)21-19-7-5-4-6-18(19)20(23-24-21)17-10-8-16(2)9-11-17/h4-11H,3,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQCVPCGHZZSQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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